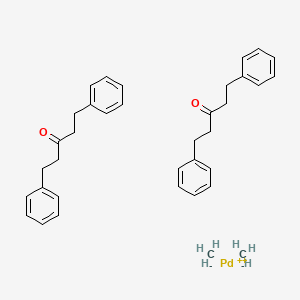
Carbanide;1,5-diphenylpentan-3-one;palladium(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbanide;1,5-diphenylpentan-3-one;palladium(2+) is a complex compound that combines the properties of carbanides, ketones, and palladium complexes. This compound is of significant interest in the field of organic chemistry due to its unique structure and reactivity. The presence of palladium(2+) in the compound makes it a valuable catalyst in various chemical reactions, particularly in carbonylation and hydrogenation processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbanide;1,5-diphenylpentan-3-one;palladium(2+) typically involves the reaction of 1,5-diphenylpentan-3-one with a palladium(2+) salt in the presence of a suitable ligand. The reaction conditions often include a solvent such as dichloromethane or toluene, and the reaction is carried out under an inert atmosphere to prevent oxidation . The temperature and pressure conditions can vary depending on the specific reaction setup, but they are generally maintained at moderate levels to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of Carbanide;1,5-diphenylpentan-3-one;palladium(2+) may involve continuous flow reactors to enhance efficiency and scalability. The use of high-throughput screening techniques can help in optimizing the reaction conditions and identifying the most effective catalysts and ligands for the synthesis . Additionally, advanced purification methods such as chromatography and crystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Carbanide;1,5-diphenylpentan-3-one;palladium(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like Grignard reagents. The reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield benzoic acid derivatives, while reduction can produce alcohols or alkanes .
科学研究应用
Carbanide;1,5-diphenylpentan-3-one;palladium(2+) has a wide range of applications in scientific research:
作用机制
The mechanism of action of Carbanide;1,5-diphenylpentan-3-one;palladium(2+) involves the coordination of the palladium(2+) ion with the carbonyl and carbanide groups. This coordination activates the compound towards various chemical transformations. The palladium(2+) ion acts as a Lewis acid, facilitating the formation of reactive intermediates that undergo subsequent reactions to form the desired products . The molecular targets and pathways involved in these reactions include the activation of carbon-hydrogen bonds and the formation of carbon-carbon and carbon-heteroatom bonds .
相似化合物的比较
Similar Compounds
1,5-diphenylpentan-3-one: A ketone that lacks the palladium(2+) ion and thus has different reactivity and applications.
Palladium(2+) complexes: Various palladium(2+) complexes with different ligands that exhibit unique catalytic properties.
Uniqueness
Carbanide;1,5-diphenylpentan-3-one;palladium(2+) is unique due to the combination of carbanide, ketone, and palladium(2+) functionalities. This unique structure imparts distinct reactivity and catalytic properties, making it valuable in both academic research and industrial applications .
属性
分子式 |
C36H42O2Pd |
|---|---|
分子量 |
613.1 g/mol |
IUPAC 名称 |
carbanide;1,5-diphenylpentan-3-one;palladium(2+) |
InChI |
InChI=1S/2C17H18O.2CH3.Pd/c2*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;;;/h2*1-10H,11-14H2;2*1H3;/q;;2*-1;+2 |
InChI 键 |
PWIVFBMIXWZPAS-UHFFFAOYSA-N |
规范 SMILES |
[CH3-].[CH3-].C1=CC=C(C=C1)CCC(=O)CCC2=CC=CC=C2.C1=CC=C(C=C1)CCC(=O)CCC2=CC=CC=C2.[Pd+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


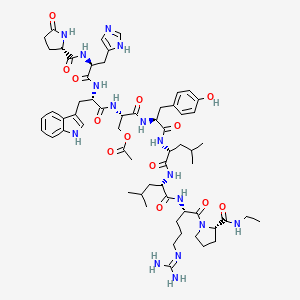
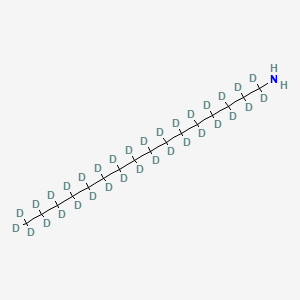

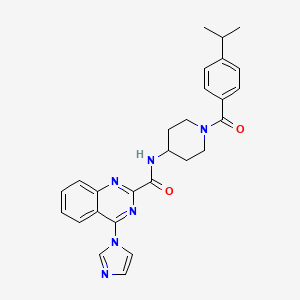
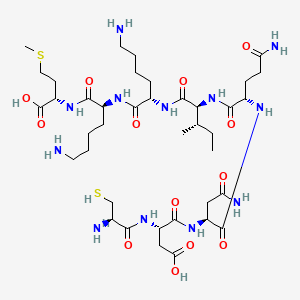
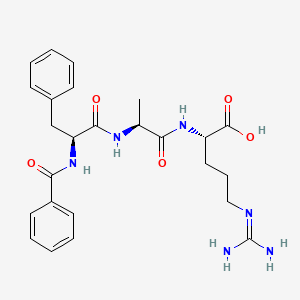
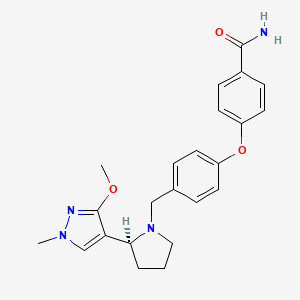
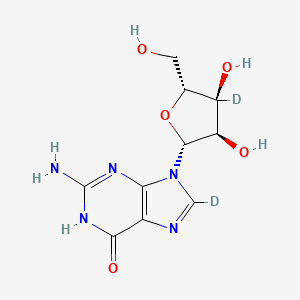
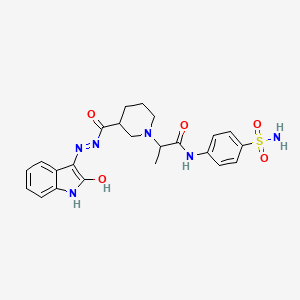
![3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12393470.png)
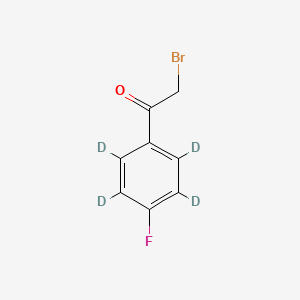
![1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12393479.png)
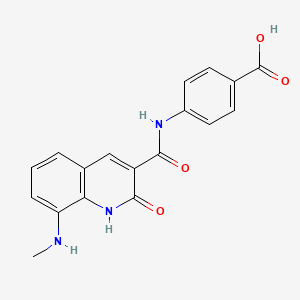
![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one](/img/structure/B12393492.png)
